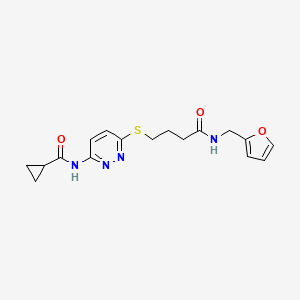
5-Bromo-2-isopropyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- The intramolecular bromoamination of O-allyl-N-tosyl-hydroxylamines leads to the formation of isoxazolidines, a process that happens via selective 5-endo-tet cyclization, occurring trans-selectively in high yield and diastereoselectivity. These bromo-isoxazolidines serve as precursors to other chemical structures, including 2-azido-aminoalcohols, diaminoalcohols, and aziridines (Egart, Lentz, & Czekelius, 2013).
Electrochemical Behavior
- The electrochemical behavior of compounds like 5-bromo-2-pyridylazo compounds has been explored. For instance, 5-Br-PAPS shows promising results in the fields of voltammetry and polarography, hinting at potential applications in electrochemical studies and sensor development (Karaman & Menek, 2012).
Biological and Pharmacological Research
- In the realm of pharmacology and biology, 5-bromo compounds like 5-bromo-2-isopropyloxazole have been studied for their potential as bioactive molecules. For example, derivatives of this compound family have been examined for their properties as beta-adrenergic receptor antagonists, which could be useful in developing new medications (Bella, 1989).
- Additionally, certain 5-bromo compounds have been evaluated for their antimicrobial and antitubercular activities, suggesting a potential for use in developing new treatments for infectious diseases (Shingalapur, Hosamani, & Keri, 2009).
Material Science and Analytical Chemistry
- Compounds related to this compound have been used in material science and analytical chemistry. For instance, 5-Br-PAPS has been utilized in high-performance liquid chromatography for the preconcentration, extraction, and determination of transition metals, demonstrating its utility in analytical methodologies (Shijo, Uehara, Kudo, & Aratake, 1994).
Future Directions
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a growing interest in developing new eco-friendly synthetic strategies . This suggests that future research may focus on the development of such strategies and the exploration of the biological activities of isoxazole derivatives.
properties
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCPEJXMKUQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391739-84-6 |
Source


|
| Record name | 5-bromo-2-(propan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
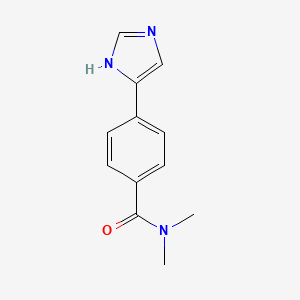
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
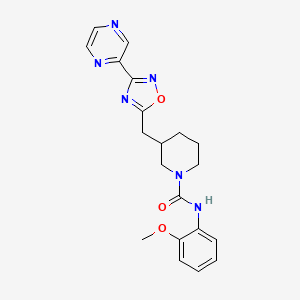
![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)
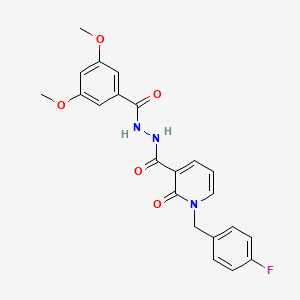
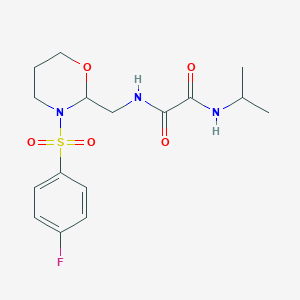
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)

